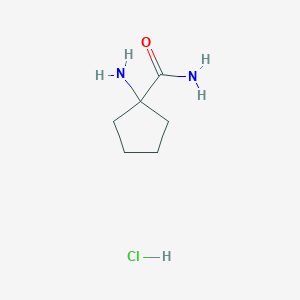

1-Aminocyclopentane-1-carboxamide hydrochloride

Übersicht

Beschreibung

1-Aminocyclopentane-1-carboxamide hydrochloride is a compound that is closely related to 1-aminocyclopentane-1-carboxylic acid and its derivatives, which have been extensively studied due to their biological significance and potential therapeutic applications. These compounds are of particular interest in the field of medicinal chemistry, especially as they relate to the synthesis of carbocyclic nucleosides and as agonists for metabotropic glutamate receptors .

Synthesis Analysis

The synthesis of related compounds such as 1-aminocyclopentane-1,3-dicarboxylic acid has been achieved through various methods. One approach involves carbamate-directed hydroboration, which has been used to produce enantiomerically enriched products with a high degree of diastereoselectivity . Another method reported is the Dieckmann cyclization of (S)-2-aminoadipic acid, leading to the formation of aminocyclopentanone, which can then be further elaborated to the desired aminocyclopentane derivatives . Additionally, the Curtius rearrangement has been employed following hydrolysis to achieve excellent diastereofacial selectivity in the synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid .

Molecular Structure Analysis

The molecular structure of 1-aminocyclopentane carboxylic acid, a closely related compound, has been determined through X-ray crystallography. The crystal structure revealed that the cyclopentane ring can adopt different conformations, both of which are of the envelope type . Conformational energy calculations and X-ray diffraction studies have also shown that peptides derived from 1-aminocyclopentane-1-carboxylic acid are conformationally restricted and tend to form 3_10-helices in the crystal state .

Chemical Reactions Analysis

The chemical reactivity of 1-aminocyclopentane-1-carboxylic acid derivatives is influenced by their conformational rigidity. The presence of the amino group in the cyclopentane ring can direct subsequent chemical reactions, such as hydroboration, to occur with high stereoselectivity . The carbamate group in particular has been shown to be an effective directing group for asymmetric hydroboration, leading to the synthesis of enantiomerically enriched compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-aminocyclopentane-1-carboxamide hydrochloride specifically are not detailed in the provided papers, the properties of related compounds suggest that these types of cyclic amino acids are likely to have high melting points and exhibit solid-state stability due to their conformational rigidity . The presence of both amino and carboxylic acid functional groups would also imply that these compounds can participate in hydrogen bonding, which could affect their solubility and crystalline properties .

Wissenschaftliche Forschungsanwendungen

Chemistry and Pharmacology of Synthetic Opioids

Research on synthetic opioids, including studies on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, sheds light on the development and understanding of compounds with potential therapeutic uses. These studies track the emergence of substances of abuse and aim to understand their impact on drug markets and human health, contributing to the development of early warning systems and risk assessments for new psychoactive substances (Sharma et al., 2018).

Role of Ethylene Precursors in Plant Biology

Ethylene plays a significant role in plant biology, affecting growth, development, and responses to environmental stress. Research on its biochemical precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), suggests that ACC's role might be underestimated. Beyond being an ethylene precursor, ACC participates in various biological processes, including as a signaling molecule independent of ethylene. Such insights contribute to our understanding of plant physiology and the potential for developing novel agricultural technologies (Van de Poel & Van Der Straeten, 2014).

Antimicrobial Potential of Chitosan

Chitosan, a biopolymer, has garnered interest for its antimicrobial properties among other applications. While not directly related to 1-Aminocyclopentane-1-carboxamide hydrochloride, research on chitosan's antimicrobial potential is critical for developing new antimicrobial agents. Understanding the mechanisms of its antimicrobial action can lead to optimized formulations for food preservation and pharmaceuticals, representing a significant area of research in biopolymer applications (Raafat & Sahl, 2009).

Acrylamide in Food Processing

Studies on acrylamide formation and mitigation in food processing explore the chemistry and toxicology of acrylamide, a compound formed during the heat treatment of foods. While acrylamide is different from the requested compound, the research has important implications for food safety and public health. Efforts to reduce acrylamide levels in food products without negatively impacting their quality and consumer acceptance are critical in the food industry (Friedman & Levin, 2008).

Safety And Hazards

1-Aminocyclopentane-1-carboxamide is harmful if swallowed, causes serious eye damage, and causes damage to organs through prolonged or repeated exposure . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/eye protection/face protection .

Eigenschaften

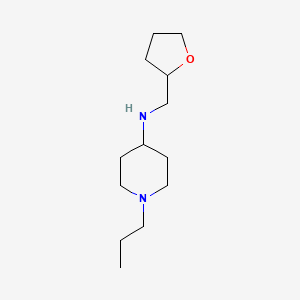

IUPAC Name |

1-aminocyclopentane-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5(9)6(8)3-1-2-4-6;/h1-4,8H2,(H2,7,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOSAUYDOGPYDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminocyclopentane-1-carboxamide hydrochloride | |

CAS RN |

17704-76-6 | |

| Record name | 1-aminocyclopentane-1-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008224.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide](/img/structure/B3008227.png)

![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008236.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008240.png)

![2-[5-(4-methoxyphenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3008245.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3008247.png)